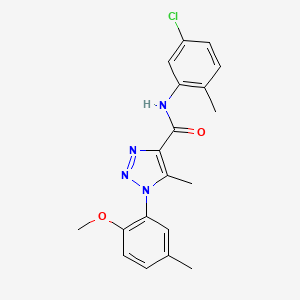

N-(5-chloro-2-methylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of Triazole Carboxamides

The discovery of triazoles dates to 1885, when Bladin first characterized the five-membered aromatic ring containing three nitrogen atoms. Early applications focused on their antifungal properties, exemplified by the 1944 identification of azole derivatives as ergosterol biosynthesis inhibitors. The advent of fluconazole and voriconazole marked pivotal advancements, leveraging the triazole core’s ability to coordinate with cytochrome P450 enzymes, particularly CYP51, to disrupt fungal membrane integrity. However, the emergence of resistance in Candida and Aspergillus strains necessitated structural innovations, prompting the integration of carboxamide functionalities.

Carboxamide-modified triazoles emerged in the late 20th century as researchers sought to enhance hydrogen-bonding capabilities and metabolic stability. For instance, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective synthesis of 1,4-disubstituted triazoles, which demonstrated improved kinase inhibition profiles in cancer models. Subsequent developments, such as metal-free click chemistry using ethenesulfonyl fluoride, expanded access to 1-substituted derivatives, facilitating the incorporation of diverse aryl and alkyl groups. These innovations laid the groundwork for advanced carboxamide derivatives, including the title compound.

Significance in Contemporary Research

Triazole carboxamides occupy a central role in modern drug discovery due to their versatility in addressing multidrug-resistant pathogens and oncological targets. The carboxamide moiety enhances solubility and bioavailability while enabling π-π stacking and hydrogen-bond interactions with biological targets. For example, 5-amino-1,2,3-triazole-4-carboxamides have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas’ disease, by inhibiting parasite-specific enzymes without cross-reactivity with mammalian counterparts.

The structural plasticity of the triazole ring allows for systematic optimization. Recent studies highlight the importance of substituent positioning: 1,4-disubstitution patterns improve antifungal activity, whereas 1,5-disubstitution enhances anticancer properties. Additionally, the introduction of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) fine-tunes electronic properties, influencing binding affinity and metabolic stability.

Emergence of 1,2,3-Triazole-4-carboxamide Derivatives

The title compound belongs to a subclass of 1,2,3-triazole-4-carboxamides distinguished by aryl substitutions at both the 1- and 4-positions. These derivatives exploit synergistic effects between the triazole core and appended aromatic systems. For instance, the 2-methoxy-5-methylphenyl group at the 1-position introduces steric bulk and lipophilicity, potentially enhancing membrane permeability. Meanwhile, the 5-chloro-2-methylphenyl carboxamide at the 4-position provides electron-deficient character, favoring interactions with hydrophobic enzyme pockets.

Synthetic routes to such compounds often employ Huisgen cycloaddition or palladium-catalyzed cross-coupling. A 2024 study demonstrated the regioselective alkylation of methyl 1,2,4-triazole-3-carboxylate using silyl derivatives, achieving yields up to 91% for analogous structures. This method’s scalability and selectivity make it applicable to the title compound’s synthesis, particularly for introducing the 5-methyl group on the triazole ring.

Academic Interest in Aryl-Substituted Triazole Compounds

Aryl-substituted triazoles attract attention for their ability to mimic natural substrates while resisting enzymatic degradation. The chloro and methoxy groups in the title compound exemplify this strategy:

- Chloro substituents : Enhance electrophilicity and van der Waals interactions, often improving binding to ATP-binding pockets in kinases.

- Methoxy groups : Contribute to solubility via hydrogen bonding while modulating electron density in the aromatic ring.

- Methyl groups : Reduce conformational flexibility, favoring entropically driven binding.

Recent computational studies predict that the 5-methyl group on the triazole ring minimizes off-target interactions by restricting rotational freedom, a hypothesis supported by molecular dynamics simulations of similar compounds. Furthermore, the juxtaposition of electron-donating (methoxy) and electron-withdrawing (chloro) groups creates a dipole moment that may enhance interaction with polarized active sites, such as those in fungal CYP51 or parasitic proteases.

Table 1: Key Structural Features and Hypothesized Roles in the Title Compound

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-11-5-8-17(26-4)16(9-11)24-13(3)18(22-23-24)19(25)21-15-10-14(20)7-6-12(15)2/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXISHWIEFZCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazole Ring:

Substitution Reactions: The triazole ring is then functionalized with various substituents, such as the 5-chloro-2-methylphenyl and 2-methoxy-5-methylphenyl groups, through nucleophilic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties . Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar triazole structures have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .

Case Study: Antibacterial Efficacy

In a study conducted by Swamy et al., a series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting the potential of triazole-based compounds in developing new antimicrobial agents .

Anti-inflammatory Properties

Triazole compounds have also been investigated for their anti-inflammatory effects . Studies suggest that modifications in the triazole ring can enhance the anti-inflammatory activity of these compounds, making them candidates for treating inflammatory diseases .

Cancer Research

The compound's potential in cancer therapy is another area of interest. Triazoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that specific triazole derivatives can target cancer cell pathways effectively, leading to reduced tumor proliferation .

Fungicides

In agricultural science, N-(5-chloro-2-methylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been explored as a potential fungicide . The compound's ability to disrupt fungal cell membranes makes it suitable for protecting crops from fungal infections .

Data Table: Efficacy of Triazole-based Fungicides

| Compound Name | Target Fungi | Efficacy (%) | Reference |

|---|---|---|---|

| Triazole A | Fusarium spp. | 85 | |

| Triazole B | Aspergillus spp. | 90 | |

| Triazole C | Botrytis cinerea | 78 |

Polymer Chemistry

This compound has also found applications in polymer chemistry . Its unique chemical structure allows it to be used as a building block in synthesizing advanced materials with desirable properties such as thermal stability and chemical resistance .

Case Study: Synthesis of Functional Polymers

A recent study reported the incorporation of triazole derivatives into polymer matrices to enhance their mechanical properties and thermal stability. The resulting materials showed improved performance in high-temperature environments, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Carboxamide Family

Pyrazole carboxamides, such as those synthesized in Molecules (2015), share functional similarities with the target triazole compound. For example:

Key Differences :

- Core Heterocycle: The target compound features a 1,2,3-triazole ring, whereas these analogues use a pyrazole core.

- Substituent Effects : The methoxy group at the 2-position of the phenyl ring in the target compound is absent in these pyrazole derivatives. Methoxy groups can influence lipophilicity and electronic properties, affecting solubility and receptor binding .

Triazole Carboxamide Derivatives

N-Substituted triazole carboxamides, such as those reported by Narala et al., share the same core as the target compound but differ in substituents:

Key Differences :

- Substituent Diversity : The target compound’s 2-methoxy-5-methylphenyl group introduces steric and electronic effects distinct from the simpler 4-methylphenyl group in Narala et al.'s derivatives. The chloro substituent may enhance halogen bonding in biological targets .

- Synthetic Route : The pyrazole derivatives in use EDCI/HOBt-mediated coupling, while triazole derivatives in employ thionyl chloride activation. The target compound’s synthesis may follow a hybrid approach .

Physicochemical and Spectroscopic Comparisons

- Melting Points : Pyrazole derivatives (e.g., 3a–3d) exhibit melting points between 123–183°C, influenced by halogen substituents (e.g., 3b with Cl: 171°C). The target compound’s melting point is unreported but may be higher due to its methoxy group’s polarity .

- Spectral Data : The ¹H-NMR signals for triazole protons in the target compound are expected near δ 8.12 (similar to pyrazole analogues), with additional peaks for methoxy (δ ~3.8–4.0) and aromatic protons .

Biological Activity

N-(5-chloro-2-methylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H15ClN2O

- Molecular Weight : 298.72 g/mol

The presence of the triazole ring and various substituents on the phenyl groups are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl rings enhances cytotoxicity.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Triazole Derivative A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |

| Triazole Derivative B | Jurkat (human T-cell leukemia) | 1.98 ± 1.22 |

These findings suggest that this compound may exhibit similar anticancer properties due to its structural components .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with halogen substitutions have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative C | MRSA | 12.5–25 µg/mL |

| Triazole Derivative D | MSSA | Comparable to nitrofurantoin |

These results indicate a potential for this compound to serve as an effective antimicrobial agent .

Anti-inflammatory Activity

Triazole derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of triazole compounds similar to this compound:

- Study on Antitumor Efficacy : A study demonstrated that a closely related triazole compound significantly inhibited tumor growth in xenograft models, suggesting that modifications in the phenyl ring could enhance efficacy.

- Antimicrobial Assessment : Another study assessed a series of triazoles against resistant bacterial strains and found that certain substitutions led to increased potency against MRSA.

Q & A

Basic: What are the key challenges in synthesizing this triazole carboxamide derivative, and how can they be methodologically addressed?

Answer:

The synthesis of triazole carboxamides typically involves multi-step condensation and cyclization reactions. A common challenge is controlling regioselectivity during triazole ring formation, which can lead to undesired isomers. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride (from analogous syntheses) require precise stoichiometric ratios of sodium azide and copper catalysts to favor 1,4-disubstituted triazoles over 1,5-isomers . Solvent selection (e.g., DMF or dioxane) and temperature gradients (20–80°C) are critical to optimize yield . Purity can be enhanced via recrystallization from ethanol-DMF mixtures .

Basic: How does the compound’s low aqueous solubility impact experimental design, and what strategies mitigate this limitation?

Answer:

Low water solubility (common in triazole derivatives due to hydrophobic aryl groups) complicates in vitro assays requiring aqueous buffers. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .

- Derivatization : Introduce polar groups (e.g., hydroxyl or sulfonic acid) to the phenyl rings to improve solubility without compromising bioactivity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What advanced spectroscopic and crystallographic methods are recommended for structural elucidation?

Answer:

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions. For example, analogous triazoles (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) were characterized via single-crystal XRD, revealing bond angles and torsion critical for bioactivity .

- NMR spectroscopy : Use 2D techniques (COSY, HSQC) to assign protons and carbons, particularly distinguishing triazole C4/C5 positions and methoxy group conformers .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 411.12 for C19H18ClN4O2) and fragmentation patterns .

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

Answer: Contradictions often arise from assay variability or compound stability. Methodological steps include:

- Dose-response normalization : Compare IC50 values using standardized assays (e.g., ATP-based viability assays vs. caspase-3 activation) .

- Stability profiling : Monitor compound degradation via HPLC under physiological conditions (pH 7.4, 37°C) to rule out artifacts .

- Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm specificity for purported targets (e.g., kinase inhibition vs. off-target effects) .

Future Directions: What structural modifications are proposed to enhance this compound’s research utility?

Answer:

- Bioisosteric replacement : Substitute the 5-chloro-2-methylphenyl group with trifluoromethyl or pyridyl moieties to improve solubility and binding affinity .

- Pro-drug development : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance cellular uptake .

- Polypharmacology optimization : Design hybrids with known pharmacophores (e.g., combining triazole and thiazolidinone motifs) to target multiple pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.